![molecular formula C13H15N3O3S B2367351 N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide CAS No. 1396862-80-8](/img/structure/B2367351.png)
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide
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Overview
Description
The compound “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . Another related compound is “N,N-dimethyl-4-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzene-1-sulfonamide” which is also provided by Key Organics .
Molecular Structure Analysis
The molecular structure of related compounds can be described using SMILES string and InChI codes. For example, the SMILES string for “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” isCN1N=C(CC(O)=O)c2ccccc2C1=O
and its InChI code is 1S/C11H10N2O3/c1-13-11(16)8-5-3-2-4-7(8)9(12-13)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
. Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can be described using their empirical formula, molecular weight, and other properties. For example, “(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid” has an empirical formula ofC11H10N2O3
and a molecular weight of 218.21
.
Scientific Research Applications
Catalytic and Synthetic Applications
Lewis Acid Catalysis : Donor-acceptor cyclopropanes, akin to the core structure of the specified compound, can undergo Lewis acid-catalyzed (3 + 2)-annulations with ynamides, yielding cyclopentene sulfonamides. This process demonstrates the utility of cyclopropane derivatives in constructing complex cyclic structures with high diastereoselectivity, potentially applicable to the synthesis of biologically active molecules (Mackay et al., 2014).
Palladium(0) Catalyzed Nucleophilic Substitutions : The strategic use of palladium(0) catalysis facilitates regioselective nucleophilic substitutions on cyclopropane derivatives, enabling the creation of highly functionalized organic compounds. Such transformations underscore the reactivity of cyclopropane motifs toward forming diverse carbon-carbon bond frameworks, which could be extrapolated to the synthesis pathways involving N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclopropanesulfonamide (Stolle et al., 1992).
Enantioselective Cyclopropanations : The study of enantioselective cyclopropanations highlights the ability to introduce chirality into cyclopropane derivatives, a critical aspect in the synthesis of optically active pharmaceuticals. By employing chiral catalysts, researchers can achieve high enantioselectivity, suggesting potential methodologies for the asymmetric synthesis of compounds similar to this compound (Denmark & O'connor, 1997).
Antimicrobial and Biochemical Studies
- Antimicrobial Activities : The exploration of sulfonamide derivatives for antimicrobial applications illustrates the potential bioactivity of compounds structurally related to this compound. Such studies provide a foundation for the development of new antimicrobial agents, leveraging the unique properties of cyclopropane and sulfonamide functionalities (Sridhara et al., 2011).
Safety and Hazards
The safety and hazards of related compounds are usually described using GHS pictograms, signal words, and hazard statements. For example, “N,N-dimethyl-4-{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}benzene-1-sulfonamide” has a GHS07 pictogram, a signal word of “Warning”, and hazard statements H302
, H312
, and H332
.
Mechanism of Action
Target of Action
A structurally similar compound, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, is used in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (adp-ribose) polymerase .
Mode of Action
If it acts similarly to the related compound mentioned above, it may inhibit the activity of poly (adp-ribose) polymerase .
Biochemical Pathways
If it acts as a poly (adp-ribose) polymerase inhibitor, it could potentially affect dna repair pathways and cellular responses to stress .
Result of Action
If it acts as a poly (adp-ribose) polymerase inhibitor, it could potentially induce cell death in cancer cells .
properties
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-16-13(17)11-5-3-2-4-10(11)12(15-16)8-14-20(18,19)9-6-7-9/h2-5,9,14H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFBIHIDMHFYPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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